molecular formula C10H15N3 B15322688 1-(Pyrimidin-2-yl)cyclohexan-1-amine

1-(Pyrimidin-2-yl)cyclohexan-1-amine

Cat. No.: B15322688
M. Wt: 177.25 g/mol
InChI Key: HMJRJSCNORMGRZ-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)cyclohexan-1-amine is a cyclohexylamine derivative featuring a pyrimidin-2-yl substituent. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, confers unique electronic and steric properties to the compound.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

1-pyrimidin-2-ylcyclohexan-1-amine

InChI

InChI=1S/C10H15N3/c11-10(5-2-1-3-6-10)9-12-7-4-8-13-9/h4,7-8H,1-3,5-6,11H2

InChI Key

HMJRJSCNORMGRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NC=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-2-yl)cyclohexan-1-amine can be synthesized through several methods, including:

  • Condensation Reactions: One common method involves the condensation of pyrimidin-2-amine with cyclohexanone in the presence of a reducing agent such as sodium cyanoborohydride.

  • Catalytic Hydrogenation: Another approach is the catalytic hydrogenation of pyrimidin-2-yl cyclohexanone, which involves the reduction of the ketone group to an amine using hydrogen gas and a suitable catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(Pyrimidin-2-yl)cyclohexan-1-amine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound.

  • Reduction: The pyrimidinyl group can be reduced to form a pyrimidinylamine derivative.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrimidinyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.

  • Substitution Reactions: Nucleophiles like alkyl halides and amines, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Oxidation Products: Nitro derivatives of the compound.

  • Reduction Products: Pyrimidinylamine derivatives.

  • Substitution Products: Various substituted pyrimidinyl compounds.

Scientific Research Applications

1-(Pyrimidin-2-yl)cyclohexan-1-amine has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor modulation.

  • Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Pyrimidin-2-yl)cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

1-(Pyrimidin-2-yl)cyclohexan-1-amine
  • Structure : Pyrimidin-2-yl group directly attached to cyclohexane.
  • Key Features : Aromatic pyrimidine enables π-π interactions; nitrogen atoms enhance hydrogen bonding.
1-[2-(Pyridin-2-yl)ethyl]cyclohexan-1-amine (22i)
  • Structure : Ethyl-linked pyridine substituent (C13H21N2) .
  • Comparison : Increased molecular weight (MW: 205.17) and flexibility compared to the target compound. The pyridine moiety may alter lipophilicity and bioavailability.
2-(Piperidin-1-yl)cyclohexan-1-amine
  • Structure : Piperidine substituent (C11H22N2; MW: 182.3) .
  • Comparison: Saturated nitrogen ring enhances basicity and solubility in polar solvents.
1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride
  • Structure : Bulky bromophenyl group (C12H16BrClN; MW: 290.62) .
  • Comparison: Bromine adds electron-withdrawing effects, reducing solubility (soluble in chloroform/methanol). Higher MW may limit pharmacokinetic properties.
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine
  • Structure : Methylpiperazine substituent (C11H23N3; MW: 197.32) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Properties
1-(Pyrimidin-2-yl)cyclohexan-1-amine C10H14N4 ~190.25 (est.) Aromatic pyrimidine for π-π interactions; moderate lipophilicity.
1-[2-(Pyridin-2-yl)ethyl]cyclohexan-1-amine C13H21N2 205.17 Ethyl linker increases flexibility; pyridine enhances basicity .
2-(Piperidin-1-yl)cyclohexan-1-amine C11H22N2 182.30 High basicity; improved solubility in polar solvents .
1-(3-Bromophenyl)cyclohexan-1-amine HCl C12H16BrClN 290.62 Low aqueous solubility; bromine adds steric bulk .
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C11H23N3 197.32 Polar substituent enhances solubility; potential for multi-target binding .

Biological Activity

1-(Pyrimidin-2-yl)cyclohexan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antibacterial domains. This article provides a comprehensive overview of the biological activity of this compound, summarizing key findings from recent research, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring attached to a pyrimidine moiety, which contributes to its biological activity. The structural characteristics are critical for understanding its interaction with biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 1-(Pyrimidin-2-yl)cyclohexan-1-amine. The compound's ability to inhibit cyclooxygenase (COX) enzymes is of particular interest.

Key Findings:

  • Inhibitory effects against COX-1 and COX-2 enzymes were assessed using a COX inhibitor screening assay. Compounds with similar structures exhibited significant inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Table 1: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
1-(Pyrimidin-2-yl)cyclohexan-1-amineTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
DiclofenacTBDTBD

Note: TBD indicates that specific data for 1-(Pyrimidin-2-yl)cyclohexan-1-amine was not available in the reviewed sources.

Antibacterial Activity

The antibacterial properties of pyrimidine derivatives have also been explored, particularly their effectiveness against Gram-positive and Gram-negative bacteria.

Key Findings:

  • In vitro studies demonstrated that derivatives of pyrimidine, including those related to 1-(Pyrimidin-2-yl)cyclohexan-1-amine, showed potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential .

Table 2: Antibacterial Activity Against Various Strains

CompoundBacterial StrainMIC (μg/mL)
1-(Pyrimidin-2-yl)cyclohexan-1-amineStaphylococcus aureusTBD
Escherichia coliTBD
Salmonella typhimuriumTBD

The mechanism by which 1-(Pyrimidin-2-yl)cyclohexan-1-amine exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with inflammation and bacterial growth. The presence of the pyrimidine ring is thought to facilitate interactions with biological targets, enhancing its pharmacological profile.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Pyrimidine Derivatives : A study focused on various pyrimidine derivatives reported promising anti-inflammatory effects, with some compounds showing greater efficacy than traditional NSAIDs .
  • Antibacterial Evaluation : Another study evaluated a series of pyridothienopyrimidine derivatives, revealing that modifications to the pyrimidine structure could enhance antibacterial efficacy against resistant strains .

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